2-azido-N-[3-(methylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical syntheses. This compound features an azido group (-N₃) attached to an acetamide backbone, with a methylsulfanyl group (-SCH₃) on the phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride to form N-[3-(methylsulfanyl)phenyl]acetamide. This intermediate is then treated with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalyst: Used for reducing the azido group to an amine.
Hydrogen Peroxide (H₂O₂): Used for oxidizing the methylsulfanyl group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-azido-N-[3-(methylsulfanyl)phenyl]acetamide primarily involves its reactivity due to the azido group. . This reaction is highly efficient and selective, making it valuable for various applications. The methylsulfanyl group can also participate in oxidation reactions, further expanding the compound’s utility in synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azido-N-phenylacetamide: Lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
2-azido-N-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of the methylsulfanyl group, which can influence its reactivity and applications.
Uniqueness
2-azido-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the azido and methylsulfanyl groups. This combination allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H10N4OS |
---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
2-azido-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H10N4OS/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
PITQOLKIWAUGNX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.